Tetrakis(2-propynyloxymethyl) methane
Description
Significance of Multifunctional Alkyne-Terminated Compounds in Organic and Polymer Chemistry
Multifunctional alkyne-terminated compounds are a class of molecules that possess multiple triple bonds, offering a wide range of possibilities for chemical transformations. numberanalytics.com These compounds are highly valued in organic and polymer chemistry due to their ability to participate in a variety of reactions, most notably "click chemistry." numberanalytics.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, known for its high efficiency, specificity, and biocompatibility. nih.govnd.edu This reaction allows for the straightforward formation of stable 1,2,3-triazole linkages, which are useful for connecting different molecular fragments. nih.govtcichemicals.com
The presence of multiple alkyne groups allows for the creation of highly branched and cross-linked structures. This has significant implications for the development of advanced materials with tailored properties. For instance, the incorporation of alkynes into polymer backbones can enhance thermal stability, mechanical strength, and confer unique optical and electronic properties. numberanalytics.comnumberanalytics.com Furthermore, these compounds serve as crucial precursors for synthesizing complex molecules and macromolecular structures like dendrimers, star polymers, and network polymers. alfa-chemistry.comoup.com The versatility of alkyne chemistry enables the design of materials for a broad spectrum of applications, including drug delivery, biomedical devices, and advanced composites. numberanalytics.comntu.edu.sg
Role of Tetrakis(2-propynyloxymethyl) Methane (B114726) as a Central Building Block in Macromolecular Synthesis
With its symmetrical tetrahedral core and four terminal alkyne functionalities, tetrakis(2-propynyloxymethyl) methane serves as an exceptional building block for constructing complex macromolecules. Its structure allows for the creation of well-defined, three-dimensional polymers with a high degree of cross-linking.
One of the primary applications of this compound is in the synthesis of star-shaped polymers. alfa-chemistry.com By reacting this compound with azide-terminated polymer arms, researchers can create four-arm star polymers through the CuAAC reaction. alfa-chemistry.com This method has been successfully employed to produce star polymers from various linear polymers, including polystyrene and polymethyl methacrylate (B99206). alfa-chemistry.com
Furthermore, this tetra-alkyne is instrumental in the formation of interpenetrating polymer networks (IPNs). alfa-chemistry.com These are materials where two or more polymer networks are physically entangled with each other. The simultaneous use of click chemistry and another polymerization technique, such as atom transfer radical polymerization (ATRP), allows for the creation of synchronized IPNs with desirable properties like high swelling ratios and good mechanical strength, making them suitable for biomedical applications. alfa-chemistry.com
The tetrahedral geometry of this compound also makes it an ideal core molecule for the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. The four alkyne groups can serve as branching points for the stepwise growth of dendritic wedges, leading to the formation of complex, multi-generational dendrimers. nih.gov
Evolution of Research Trends Involving this compound
Initial research involving this compound and similar multifunctional alkynes centered on their fundamental reactivity and the development of synthetic methodologies to create novel polymer architectures. The advent of click chemistry significantly propelled research in this area, providing a highly efficient and reliable tool for polymer chemists. nd.edu
Early studies demonstrated the utility of this compound in creating cross-linked networks and as a core for star polymers. alfa-chemistry.com More recent research has expanded its application into more sophisticated materials. For example, it has been used in the preparation of aminoglycoside cyclic oligosaccharides, which have potential as multimeric P- and E-selectin antagonists. chemicalbook.comamericanchemicalsuppliers.com
Current research trends are focused on harnessing the unique properties of polymers derived from this compound for specific high-tech applications. These include the development of advanced functional materials such as:
Flexible porous network polymers for applications like methane storage. yavuzlab.com
Biocompatible hydrogels for drug delivery and tissue engineering. alfa-chemistry.com
Functionalized dendrimers for use as nanoamphiphiles and in catalysis. nih.govnih.gov
Metal-organic frameworks (MOFs) , where the alkyne groups can be used for post-synthetic modification to introduce specific functionalities. ntu.edu.sg
The ongoing exploration of this versatile building block continues to push the boundaries of materials science, with a focus on creating materials with precisely controlled structures and functions for a wide array of advanced applications. numberanalytics.com
| Property | Value |
| IUPAC Name | 1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane |
| Molecular Formula | C17H20O4 |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 127751-08-0 |
| Canonical SMILES | C#CCOCC(COCC#C)(COCC#C)COCC#C |
| InChIKey | PBIYZQCDULGYAW-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIYZQCDULGYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(COCC#C)(COCC#C)COCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tetrakis 2 Propynyloxymethyl Methane
Established Synthetic Pathways and Chemical Precursors
The most common and effective methods for synthesizing tetrakis(2-propynyloxymethyl) methane (B114726) rely on the strategic use of pentaerythritol (B129877) as a core scaffold and subsequent alkylation reactions.
Pentaerythritol-Based Synthesis Routes
Pentaerythritol, with its neopentyl core and four primary hydroxyl groups, serves as the ideal starting material for creating the tetra-substituted methane derivative. The symmetrical structure of pentaerythritol allows for the simultaneous or stepwise substitution of all four hydroxyl groups, leading to the formation of tetrakis(2-propynyloxymethyl) methane.
The initial step in these synthetic routes often involves the conversion of the hydroxyl groups of pentaerythritol into better leaving groups, such as tosylates or halides, to facilitate subsequent nucleophilic substitution. For instance, pentaerythritol can be reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form pentaerythritoltetratosylate. This intermediate is then more susceptible to reaction with a propargyl-containing nucleophile.
Alternatively, direct Williamson ether synthesis can be employed, where pentaerythritol is treated with a strong base to form the corresponding tetra-alkoxide, which then reacts with a propargyl halide.
Alkylation Reactions with Propargyl Bromide
Propargyl bromide is the most frequently used alkylating agent for introducing the 2-propynyl groups onto the pentaerythritol scaffold. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.
In this reaction, the hydroxyl groups of pentaerythritol are deprotonated by a strong base to form the highly nucleophilic alkoxide ions. These alkoxides then readily attack the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether linkage. The process is repeated for all four hydroxyl groups to yield the final product, this compound. The efficiency of this alkylation is crucial for achieving a high yield of the desired tetra-substituted product.
Reaction Conditions and Optimization Strategies
The success of the synthesis of this compound is highly dependent on the careful control and optimization of various reaction parameters, including the choice of solvent, base, temperature, and reaction time.
Solvent Systems and Base Catalysis (e.g., KOH in DMF)
The selection of an appropriate solvent and base is critical for promoting the desired reaction and maximizing the yield. A common and effective system involves the use of potassium hydroxide (B78521) (KOH) as the base in a polar aprotic solvent such as dimethylformamide (DMF).
DMF is an excellent solvent for this reaction as it effectively dissolves both the pentaerythritol and the inorganic base, creating a homogeneous reaction mixture. Its high boiling point also allows for a wide range of reaction temperatures to be explored.
Potassium hydroxide is a strong base that is effective in deprotonating the hydroxyl groups of pentaerythritol to form the necessary alkoxide intermediates. The combination of KOH in DMF provides a strongly nucleophilic environment that favors the Williamson ether synthesis.
Temperature and Reaction Time Regimes for Enhanced Yield
Temperature and reaction time are key variables that must be carefully controlled to optimize the synthesis of this compound. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions and decomposition of the product.
For the synthesis of a related compound, tetrakis[(p-aminophenoxy)methyl] methane, an orthogonal experiment with three factors and three levels identified the optimal reaction time to be 16 hours and the reaction temperature to be 170°C for the Williamson etherification step. researchgate.netsemanticscholar.org
However, for the direct propargylation of pentaerythritol, some studies suggest that maintaining a lower temperature is crucial for achieving a high yield. It has been noted that conducting the reaction at temperatures close to 0°C can lead to a more reliable and high-yielding synthesis, as higher temperatures may promote side reactions. taylorfrancis.com
The following table summarizes the findings from a study on a related Williamson etherification synthesis, which can provide insights into the optimization of conditions for this compound.
| Factor | Level 1 | Level 2 | Level 3 |
| Reaction Time (h) | 12 | 16 | 20 |
| Reaction Temperature (°C) | 150 | 170 | 190 |
| Reactant Ratio (Pentaerythritol derivative:Alkylating agent) | 1:4 | 1:5 | 1:6 |
| Table 1: Orthogonal experimental design for a related Williamson etherification synthesis, indicating the parameters investigated for optimization. |
The optimal conditions found in this related study were a reaction time of 16 hours, a reaction temperature of 170°C, and a reactant ratio of 1:5. researchgate.netsemanticscholar.org This highlights the importance of systematic optimization of these parameters to achieve the best possible yield and purity of the final product.
Advances in Efficient and Scalable Synthesis Protocols
While the fundamental synthetic methodologies have been established, research continues to focus on developing more efficient, cost-effective, and scalable protocols for the production of this compound. Advances in this area are driven by the increasing demand for this compound in various applications, including the synthesis of dendrimers, cross-linking agents for polymers, and as a scaffold in the development of multivalent ligands for biomedical applications.
Current research efforts are likely focused on:
Phase-Transfer Catalysis: The use of phase-transfer catalysts could facilitate the reaction between the aqueous and organic phases, potentially eliminating the need for expensive and high-boiling anhydrous solvents like DMF. This could lead to a more environmentally friendly and economically viable process.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many organic syntheses. Applying this technology to the synthesis of this compound could lead to a more rapid and efficient production method.
Continuous Flow Reactors: For large-scale industrial production, moving from batch processing to continuous flow reactors can offer significant advantages in terms of safety, efficiency, and consistency. The development of a continuous flow process for this synthesis would be a significant advancement.
Further research in these areas will be crucial for making this compound more readily available for its diverse and expanding applications.
Chemical Reactivity and Mechanistic Investigations of Tetrakis 2 Propynyloxymethyl Methane
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Reaction Platform
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent reaction platform for Tetrakis(2-propynyloxymethyl) methane (B114726). This highly efficient and regioselective click chemistry reaction enables the formation of stable 1,2,3-triazole linkages, providing a robust method for creating cross-linked polymer networks, star polymers, and other complex materials.
Catalytic Systems and Ligand Effects in CuAAC Reactions (e.g., CuBr, PMDETA, sodium ascorbate)
The successful implementation of CuAAC with Tetrakis(2-propynyloxymethyl) methane relies on a well-defined catalytic system designed to generate and stabilize the active Copper(I) species. A typical system involves a copper(I) salt, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), a nitrogen-based ligand, and sometimes a reducing agent if a copper(II) precursor is used. cmu.eduyoutube.com
Catalytic Components:
Copper(I) Source: Copper(I) halides like CuBr are frequently used as the catalyst precursor. mdpi.com These salts directly provide the active Cu(I) species necessary for the catalytic cycle.
Ligand: Nitrogen-based polydentate ligands are crucial for the reaction's success. Pentamethyldiethylenetriamine (PMDETA) is a commonly employed ligand that coordinates with the copper(I) ion. mdpi.comnih.gov This coordination serves multiple purposes: it stabilizes the Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II); it increases the solubility of the copper salt in organic solvents; and it accelerates the reaction rate. nih.gov The use of such ligands can significantly enhance kinetic performance compared to pyridine-based ligands or in the absence of a ligand. nih.govnih.gov
Reducing Agent: When using a more stable and soluble copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), an in-situ reducing agent is required to generate the active Cu(I) catalyst. Sodium ascorbate (B8700270) is the most common choice for this purpose, valued for its biocompatibility and efficiency. cmu.edu
The combination of these components creates a highly effective catalytic environment for the reaction between the four alkyne groups of this compound and various azide-functionalized molecules. For instance, the synthesis of four-arm star polymers has been achieved by reacting this compound with azide-terminated polymer arms using a CuBr/PMDETA catalytic system. nih.gov
Interactive Table: Common Catalytic Systems for CuAAC with this compound
| Copper Source | Ligand | Reducing Agent (if needed) | Solvent | Application Example |
| CuBr | PMDETA | None | DMF | Synthesis of star polymers, sIPN hydrogels mdpi.comnih.gov |
| CuSO₄·5H₂O | TBTA | Sodium Ascorbate | Water/t-BuOH | General bioconjugation cmu.eduresearchgate.net |
| CuI | N-donor ligands | None | Various organic solvents | General synthesis of 1,4-disubstituted triazoles chem-station.com |
Kinetic and Mechanistic Aspects of Triazole Formation via CuAAC with this compound
The formation of triazole networks from this compound proceeds via a well-established dinuclear copper mechanism. cmu.edu The tetrafunctional nature of the alkyne core leads to rapid gelation and network formation as the reaction progresses.
Mechanistic Steps:
Formation of Copper Acetylide: The reaction initiates with the interaction between a terminal alkyne group of this compound and a Cu(I) center, forming a copper(I) acetylide intermediate. This step is believed to be accelerated by the presence of a second copper atom.
Azide (B81097) Coordination and Cycloaddition: An organic azide then coordinates to the copper center. This is followed by the cycloaddition of the azide to the activated alkyne, leading to the formation of a six-membered copper-triazolide intermediate.
Product Release: Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, allowing it to enter another catalytic cycle.
From a kinetic standpoint, the polymerization involving this compound is a step-growth process. The rate of network formation is influenced by several factors, including the mobility of the growing polymer chains, monomer and catalyst concentrations, and light intensity in photo-initiated systems. researchgate.netnih.gov In bulk polymerizations, chain mobility and diffusion become key rate-determining factors, as higher viscosity can hinder the reaction and limit final conversion. researchgate.net The tetra-alkyne structure allows for a high degree of cross-linking, rapidly building molecular weight and leading to the formation of a robust gel network.
Orthogonal Reactivity in Multi-component Systems
The chemoselectivity of the CuAAC reaction makes this compound an ideal component for multi-component systems where orthogonal reactions occur simultaneously. Orthogonal reactions are chemically independent processes that can proceed in the same pot without interfering with one another.
A prime example of this is the synthesis of synchronized interpenetrating polymer networks (sIPNs). nih.gov In one such system, this compound is used as a crosslinker in a reaction mixture that also contains poly(ethylene glycol)-diazide, an initiator (ethyl-2-bromobutyrate), a monomer for radical polymerization (2-hydroxyethyl methacrylate (B99206), HEMA), and the CuBr/PMDETA catalyst. nih.gov
Two distinct and orthogonal polymerization reactions occur concurrently:
CuAAC: The terminal alkynes of this compound react with the terminal azides of the PEG-diazide to form a cross-linked triazole network.
Atom Transfer Radical Polymerization (ATRP): Simultaneously, the CuBr/PMDETA complex also catalyzes the ATRP of the HEMA monomer, initiated by ethyl-2-bromobutyrate, to grow linear poly(HEMA) chains. nih.gov
The result is a fully formed interpenetrating network where the poly(HEMA) chains are physically entangled within the cross-linked PEG-triazole network. This demonstrates the high degree of functional group tolerance of both the CuAAC and ATRP systems, allowing for the one-pot synthesis of complex materials with tailored properties. nih.gov
Other Chemo-selective Transformations Involving Terminal Alkyne Moieties
Beyond the widely used CuAAC reaction, the terminal alkyne groups of this compound can participate in other chemo-selective transformations, further expanding its synthetic utility.
1,3-Dipolar Cycloaddition Reactions (Excluding CuAAC, e.g., with dibromoformaldoxime)
The terminal alkynes of this compound are susceptible to 1,3-dipolar cycloaddition with various 1,3-dipoles, most notably nitrile oxides. This reaction provides a pathway to isoxazole (B147169) heterocycles, which are valuable building blocks in medicinal chemistry.
Nitrile oxides (R-C≡N⁺-O⁻) can be generated in situ from precursors such as α,α-dibromoformaldoxime. In a typical procedure, treatment of dibromoformaldoxime with a base like potassium bicarbonate generates the highly reactive bromonitrile oxide. This dipole then readily reacts with a terminal alkyne in a [3+2] cycloaddition fashion.
When applied to this compound, each of the four alkyne moieties can potentially react with a nitrile oxide molecule. This would result in the formation of a core molecule decorated with up to four isoxazole rings. Unlike the copper-catalyzed reaction, the thermal 1,3-dipolar cycloaddition is generally not regioselective, potentially leading to a mixture of regioisomers, although steric and electronic factors can influence the outcome. nih.gov This transformation offers a copper-free method to functionalize the tetra-alkyne core with different heterocyclic structures.
Radical Polymerization Strategies
The alkyne groups of this compound are excellent substrates for radical polymerization, particularly through thiol-yne reactions. The thiol-yne reaction is a form of click chemistry that proceeds via a radical-mediated step-growth mechanism, often initiated by UV light or thermal initiators.
The mechanism involves two sequential additions of a thiol to a single alkyne group:
First Addition: A thiyl radical (RS•) adds across the alkyne, forming a vinyl sulfide (B99878) radical.
Chain Transfer: This radical abstracts a hydrogen from another thiol molecule, yielding a vinyl sulfide and a new thiyl radical, which continues the chain.
Second Addition: A second thiyl radical can then add to the newly formed vinyl sulfide double bond, leading to a dithioether cross-link.
This dual-reaction capability of each alkyne means that the tetrafunctional this compound can act as an octafunctional crosslinker in thiol-yne polymerizations. This leads to the rapid formation of highly cross-linked polymer networks with high glass transition temperatures and excellent mechanical properties. This strategy is highly efficient and provides a robust alternative to CuAAC for creating densely cross-linked materials from this compound.
Integration of Tetrakis 2 Propynyloxymethyl Methane in Advanced Polymer Architectures
Formation of Interpenetrating Polymer Networks (IPNs) and Simultaneous IPNs (sIPNs)
Interpenetrating Polymer Networks (IPNs) are composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. mdpi.com This structure allows for the combination of properties from the constituent networks. Simultaneous IPNs (sIPNs) are a subclass where both networks are synthesized concurrently via independent, non-interfering polymerization routes. mdpi.com
Tetrakis(2-propynyloxymethyl) methane (B114726) (TPOM) serves as a crucial crosslinker in the formation of Poly(ethylene glycol) (PEG)-based IPNs and sIPNs. In a typical synthesis, the alkyne groups of TPOM react with an azide-terminated polymer, such as poly(ethylene glycol)-diazide (N₃-PEG-N₃), to form a crosslinked PEG network. This reaction forms the first network of the IPN system.
For the creation of a semi-interpenetrating polymer network (semi-IPN), this primary PEG network is formed in the presence of a second monomer that is subsequently polymerized without a crosslinker, resulting in a linear polymer interpenetrating the crosslinked PEG network. alfa-chemistry.com In a full-IPN, both the first and second polymers are crosslinked, creating two interwoven networks. alfa-chemistry.com These PEG-based hydrogels have demonstrated high gel fractions and rapid gelation rates, often in less than a minute. alfa-chemistry.com
A significant advancement in IPN synthesis is the use of synergistic polymerization mechanisms that can proceed simultaneously in a "one-pot" reaction. researchgate.net The combination of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and Atom Transfer Radical Polymerization (ATRP) is particularly effective. alfa-chemistry.comnih.gov This dual-reaction approach allows for the controlled formation of sIPNs. nih.gov
In this system, TPOM provides the four alkyne functionalities for the CuAAC reaction, which crosslinks with diazide-terminated PEG to form the first network. alfa-chemistry.comnih.gov Concurrently, the same copper(I) catalyst used for the CuAAC reaction also initiates the ATRP of a second monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). alfa-chemistry.comnih.gov This forms the second polymer network, poly(2-hydroxyethyl methacrylate) (PHEMA), which interpenetrates the PEG network as it forms. nih.gov This concurrent approach leads to the formation of both semi-sIPNs (where the PHEMA is linear) and full-sIPNs (where a crosslinker like poly(ethylene glycol) diacrylate is added for the PHEMA network). alfa-chemistry.comnih.gov The resulting sIPNs exhibit desirable properties such as high swelling ratios and robust mechanical characteristics, making them suitable for biomedical applications. alfa-chemistry.comnih.gov
Table 1: Components for Synthesis of a PEG/PHEMA Simultaneous Interpenetrating Polymer Network (sIPN)
| Component | Abbreviation | Role in Synthesis |
|---|---|---|
| Tetrakis(2-propynyloxymethyl) methane | TPOM | Tetra-alkyne crosslinker for the first network (CuAAC) |
| Poly(ethylene glycol)-diazide | N₃-PEG-N₃ | Azide-functionalized polymer for the first network (CuAAC) |
| 2-Hydroxyethyl methacrylate | HEMA | Monomer for the second network (ATRP) |
| Copper(I) Bromide | CuBr | Catalyst for both CuAAC and ATRP |
| Pentamethyldiethylenetriamine | PMDETA | Ligand for the copper catalyst |
| Ethyl-2-bromobutyrate | EBB | Initiator for ATRP |
| Poly(ethylene glycol) diacrylate | PEGDA | Crosslinker for the second network (for full-sIPNs) |
Data sourced from Biomacromolecules, 2010, 11(7), 1810-1817. alfa-chemistry.comnih.gov
Design and Synthesis of Star Polymers
Star polymers are comprised of multiple linear polymer chains, or "arms," linked to a central core. Current time information in Nashville, TN, US. Their unique topology gives them distinct properties compared to their linear counterparts, such as lower viscosity and a high density of functional groups. Current time information in Nashville, TN, US.
The symmetric structure of TPOM makes it an excellent core molecule for the synthesis of four-arm star polymers using the "arm-first" approach. Current time information in Nashville, TN, US. In this method, linear polymer arms are synthesized first and then attached to the multifunctional core.
For example, azide-terminated polymer arms, such as polystyrene-azide (PSt-N₃) or polymethyl methacrylate-azide (PMMA-N₃), can be synthesized via controlled radical polymerization techniques like ATRP. nih.gov These pre-formed arms are then covalently bonded to the TPOM core through the CuAAC click reaction. nih.gov The high efficiency of this reaction allows for the synthesis of well-defined star polymers with four arms. nih.gov
Table 2: Examples of Polymer Arms Used in Star Polymers with a TPOM Core
| Polymer Arm | Synthesis Method of Arm | Resulting Star Polymer |
|---|---|---|
| Polystyrene-azide (PSt-N₃) | Atom Transfer Radical Polymerization (ATRP) | Four-arm star polystyrene |
| Polymethyl methacrylate-azide (PMMA-N₃) | Atom Transfer Radical Polymerization (ATRP) | Four-arm star PMMA |
| Polycaprolactone-alkyne (PCL-alkyne)* | Ring-Opening Polymerization (ROP) | Three-arm star PCL* |
Note: While PCL-alkyne is listed as an arm for star polymers, it would be attached to an azide-functionalized core, not the alkyne-functionalized TPOM core. The source mentions its use in the same study as TPOM. nih.gov
The primary application of the terminal alkyne reactivity of the TPOM core is the "grafting-to" or "arm-first" synthesis of the star polymer itself. The four propargyl groups serve as highly reactive sites for attaching azide-functionalized molecules or polymer chains via CuAAC. This reaction is the key step in functionalizing the core with the desired arms.
The efficiency of the click reaction ensures that the core can be functionalized with a high density of polymer arms, leading to the formation of a well-defined star architecture. This method allows for precise control over the final structure, as the arms can be fully characterized before their attachment to the TPOM core. Further functionalization could be achieved by using polymer arms that contain additional reactive groups, allowing for subsequent modification of the star polymer's periphery.
Construction of Amphiphilic Conetworks (APCNs)
Amphiphilic polymer conetworks (APCNs) are crosslinked structures composed of both hydrophilic (water-loving) and hydrophobic (water-repelling) polymer chains. This dual nature allows them to swell in both aqueous and organic solvents and leads to nanophase-separated morphologies.
The principles used to create IPNs with TPOM can be extended to the synthesis of APCNs. By acting as a multifunctional crosslinking point, TPOM can be used to link together a combination of hydrophilic and hydrophobic polymer chains. For instance, TPOM can crosslink a mixture of azide-terminated hydrophilic polymers (like PEG) and azide-terminated hydrophobic polymers. The resulting network would possess distinct hydrophilic and hydrophobic domains, characteristic of an APCN. The formation of model APCNs often involves the precise end-linking of well-defined hydrophilic and hydrophobic star polymers, demonstrating the utility of cored structures in creating these advanced materials.
Development of Dendrimeric Structures and Hyperbranched Polymers
The tetra-functionality of this compound makes it an excellent candidate for use as a core molecule in the divergent synthesis of dendrimers. koreascience.kr The divergent approach involves building the dendrimer outwards from this central core in a layer-by-layer fashion, with each layer referred to as a generation (G). researchgate.net The four propargyl ether groups provide reactive sites for the attachment of the first generation of branched monomers, typically via click chemistry. nih.gov
The CuAAC reaction is particularly well-suited for dendrimer synthesis due to its high efficiency, selectivity, and tolerance of a wide range of functional groups, which ensures near-perfect growth at each generation. nih.gov For example, azide-functionalized PAMAM dendrons have been convergently "stitched" to multi-alkyne cores to create PAMAM-like dendrimers. koreascience.or.kr In a divergent approach using this compound, azide-terminated branching units would be attached to the core's four alkyne groups. The periphery of this first-generation structure would then be activated for the attachment of the next layer of branching units, and this process would be repeated to build higher-generation dendrimers. This strategy allows for the creation of four-arm star polymers, which are essentially first-generation dendrimers. unityfvg.it
Table 1: Synthesis of Star Polymers using a Tetra-alkynyl Core
| Polymer Arm | Core Molecule | Coupling Chemistry | Resulting Architecture |
| Azide-terminated Polystyrene | This compound | Photoinduced CuAAC | Four-arm star polymer |
| Azide-terminated PMMA | This compound | Photoinduced CuAAC | Four-arm star polymer |
| Alkyne-terminated PCL | Octakis-azido-POSS | Photoinduced CuAAC | Eight-arm star polymer |
This table is based on data from a study on the preparation of star polymers via click chemistry, where this compound was used as a tetra-alkynyl core. unityfvg.it
Glycodendrimers are dendrimers with carbohydrate moieties on their periphery. nih.gov They are of significant interest in biomedical fields due to their ability to mimic multivalent carbohydrate-protein interactions that occur on cell surfaces. nih.gov this compound can serve as the central scaffold for the synthesis of such functional macromolecules. By using the divergent approach described above and employing branching units that terminate in a reactive group, a dendrimer with a highly functionalized surface can be created. In the final step, azide-functionalized carbohydrates can be "clicked" onto an alkyne-terminated dendrimer periphery, or vice-versa, to yield a glycodendrimer. The synthesis of bola-amphiphilic glycodendrimers has been achieved using Cu(I)-catalyzed 1,3-dipolar cycloaddition to couple a hydrophobic core with PAMAM dendrons. nih.gov
Scaffold-modifiable dendrons are dendritic wedges that have orthogonal reactive groups at their scaffold (internal layers) and periphery. nih.govnih.gov This allows for the site-specific attachment of different functional molecules. While specific synthesis of such dendrons from a this compound core is not explicitly detailed in the reviewed literature, the principles of orthogonal protection strategies could be applied. nih.govnih.gov One could envision a synthesis where the initial branching units attached to the this compound core contain a protected functional group. In subsequent generations, different branching units are used. Selective deprotection of the internal functional groups would allow for scaffold modification, creating a bifunctional dendrimer.
Grafted Copolymers and Polymer Brushes
Grafted copolymers and polymer brushes are macromolecules consisting of a main polymer backbone with one or more side chains (grafts) covalently attached. These architectures are crucial for modifying surface properties and creating complex nanostructures.
There are two primary methods for synthesizing grafted copolymers: "grafting-to" and "grafting-from". mdpi.com The "grafting-to" method involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone with complementary reactive sites. researchgate.net The "grafting-from" approach involves growing polymer chains directly from initiating sites that have been incorporated into the backbone. nih.govnih.gov
The four alkyne groups of this compound make it an ideal substrate for the "grafting-to" approach to create four-arm star polymers, which can be considered a simple form of a polymer brush on a point-like core. By reacting four equivalents of a pre-made, azide-terminated polymer with this compound via CuAAC, a well-defined star polymer is formed. unityfvg.it This method offers excellent control over the molecular weight and composition of the grafted arms, as they are synthesized and characterized prior to attachment. The high efficiency of the click reaction ensures a high degree of grafting. mdpi.com This strategy has been used to graft poly(ethylene glycol) (PEG) brushes to silicon substrates functionalized with alkyne groups. rsc.org
For a "grafting-from" approach, this compound would first need to be chemically modified. For instance, the alkyne groups could be reacted with an azide-containing molecule that also possesses an atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) initiator. nih.govnih.gov This would transform the core into a tetra-functional macroinitiator. Subsequently, monomers could be polymerized from these four initiating sites, growing the polymer arms directly from the core. youtube.com
Control over Grafting Density and Polymer Conformation
The unique tetra-functional structure of this compound provides a significant degree of control over the grafting density and subsequent conformation of advanced polymer architectures. This control is primarily exerted during the synthesis of non-linear polymers, such as star polymers and polymer networks.
The ability to control the number and length of the polymer arms attached to the central this compound core directly impacts the conformation of the resulting star polymer. A higher grafting density, achieved by successfully attaching four long polymer arms, leads to a more crowded and sterically hindered core. This forces the polymer chains to adopt a more extended conformation, radiating outwards from the central point to minimize steric repulsion between the arms. Conversely, a lower grafting density, either by design or due to incomplete reaction, would allow for more conformational freedom of the attached polymer chains.
In the context of polymer networks, such as interpenetrating polymer networks (IPNs), this compound acts as a key cross-linking agent. alfa-chemistry.com The extent of cross-linking, and therefore the network density, can be controlled by varying the concentration of this compound in the reaction mixture. A higher concentration of this tetra-functional cross-linker will result in a more densely cross-linked network, leading to a more rigid and constrained polymer conformation. This control over network density is critical for tailoring the mechanical properties and swelling behavior of the resulting materials, such as hydrogels. alfa-chemistry.com
The following table summarizes the key parameters that can be controlled using this compound to influence grafting density and polymer conformation:
| Controllable Parameter | Effect on Grafting Density | Effect on Polymer Conformation |
| Stoichiometry (Arm-to-Core Ratio) | Directly influences the number of grafted polymer arms, thus controlling the grafting density. | Higher grafting density leads to a more extended and crowded conformation of the polymer arms. |
| Polymer Arm Length | Does not directly alter the number of graft points but affects the overall size and steric hindrance. | Longer arms result in a larger hydrodynamic volume and can lead to more significant steric interactions, influencing the overall shape. |
| Concentration of Cross-linker | In network formation, higher concentrations lead to a higher cross-link density. | Increased cross-link density results in a more rigid and constrained network structure with less chain mobility. |
Detailed research findings have demonstrated the successful synthesis of three-arm, four-arm, and eight-arm star polymers using multifunctional cores, with this compound being a prime example of a tetra-alkynyl core. alfa-chemistry.com These studies highlight the effectiveness of using such core molecules to create well-defined, complex polymer architectures with a high degree of control over their final structure and properties.
Macromolecular Engineering and Functional Materials Development
Hydrogel Systems with Tunable Properties
The structure of Tetrakis(2-propynyloxymethyl) methane (B114726) makes it an effective crosslinker for producing hydrogels with highly tunable characteristics. By participating in efficient network-forming reactions, it enables precise control over the final properties of the hydrogel material.
The crosslinking density of a hydrogel network is a critical parameter that dictates its macroscopic properties, including its swelling behavior, mechanical strength, and mesh size. Tetrakis(2-propynyloxymethyl) methane, with its four alkyne functional groups, serves as a key junction point within a polymer network. The density of these junctions can be precisely regulated by adjusting the molar ratio of this compound relative to the polymer chains it crosslinks. For instance, in a system with diazide-terminated polymers, increasing the concentration of the tetra-alkyne crosslinker leads to a more densely crosslinked network.
| Parameter | Low Crosslinker Concentration | High Crosslinker Concentration |
|---|---|---|
| Crosslinking Density | Low | High |
| Network Mesh Size | Large | Small |
| Swelling Ratio | High | Low |
| Mechanical Rigidity (Modulus) | Low | High |
The design of the polymer network is fundamental to achieving enhanced mechanical properties in hydrogel systems. This compound is particularly effective in strategies aimed at creating robust materials, such as synchronized interpenetrating polymer networks (sIPNs). alfa-chemistry.com An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other.
In one such approach, this compound is used to form one network via click chemistry while a second network is formed simultaneously through atom transfer radical polymerization (ATRP). alfa-chemistry.com This method results in a highly entangled and stable structure that significantly improves the material's mechanical resilience compared to single-network hydrogels. The tetra-functional nature of the crosslinker ensures the formation of a well-defined and stable primary network, which provides the structural foundation for the sIPN. Hydrogels prepared in this manner have demonstrated good mechanical properties, making them suitable for applications requiring structural integrity. alfa-chemistry.com
| Component | Role in Network Formation |
|---|---|
| This compound (TPOM) | Tetra-alkyne crosslinker for Network 1 (via Click Chemistry) alfa-chemistry.com |
| Poly(ethylene glycol)-diazide (N3-PEG-N3) | Polymer for Network 1 alfa-chemistry.com |
| 2-hydroxyethyl methacrylate (B99206) (HEMA) | Monomer for Network 2 (via ATRP) alfa-chemistry.com |
| CuBr / PMDETA | Catalyst system for both Click Chemistry and ATRP alfa-chemistry.com |
Advanced Materials for Bio-related Applications
The versatility of this compound as a crosslinker extends to the fabrication of advanced materials for biomedical applications, where biocompatibility and resistance to biological fouling are paramount.
Biocompatibility is a critical requirement for any material intended for biomedical use. Hydrogels based on poly(ethylene glycol) (PEG) are widely recognized for their excellent biocompatibility and low immunogenicity. nih.gov this compound facilitates the creation of stable, crosslinked PEG hydrogels. By forming networks with biocompatible polymers like PEG and poly(2-hydroxyethyl methacrylate) (PHEMA), the resulting materials are rendered suitable for biomedical applications. alfa-chemistry.com The use of this crosslinker in sIPN hydrogels has led to materials identified as potential candidates for biomedical use, underscoring the biocompatibility of the final construct. alfa-chemistry.com
Biofouling—the non-specific adsorption of proteins, cells, and other biomolecules onto a material's surface—is a major challenge in biomedical device development. Surfaces that can resist biofouling are highly desirable. Hydrogels rich in PEG are known for their excellent anti-fouling characteristics, which arise from the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.
This compound is instrumental in creating stable, crosslinked networks that can incorporate these anti-fouling polymers. Specifically, sIPN hydrogels synthesized using this crosslinker have been shown to possess good antifouling properties. alfa-chemistry.com By securely locking hydrophilic polymers like PEG into a stable hydrogel network, this compound contributes to the development of robust, non-fouling surfaces for advanced material interfaces.
Scaffolds for Tissue Engineering (General Material Design Principles)
In tissue engineering, the design of scaffolds is critical for providing a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation to regenerate functional tissues. mdpi.com Ideal scaffolds should mimic the natural extracellular matrix (ECM), exhibiting high biocompatibility, appropriate mechanical strength, high water content, and biodegradability. nih.govnih.gov Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are particularly promising materials for these applications due to their structural and mechanical similarity to soft tissues. nih.govmdpi.com
This compound serves as a key crosslinking agent in the fabrication of such advanced hydrogels. Its tetra-functional structure, featuring four terminal alkyne groups, allows for the creation of highly crosslinked and stable polymer networks. One prominent strategy involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form synchronized interpenetrating polymer networks (sIPNs). nih.govacs.org In this approach, this compound is reacted with diazide-functionalized polymers, such as poly(ethylene glycol)-diazide (N₃-PEG-N₃), to form a network. acs.org
The hydrogels produced using this method exhibit several desirable properties for tissue engineering applications:
High Swelling Ratios: The ability to absorb and retain significant amounts of water is crucial for nutrient transport and waste removal for embedded cells. acs.org
Good Mechanical Properties: The resulting networks demonstrate robust mechanical strength, a necessary attribute for scaffolds that need to withstand physiological stresses. acs.orgacs.org
Antifouling Properties: The materials show resistance to non-specific protein adsorption, which is beneficial for reducing foreign body response in vivo. acs.org
Rapid and High-Yield Gelation: The "click chemistry" approach allows for fast gelation under mild conditions, which is advantageous for processes like cell encapsulation. nih.govacs.org
By acting as a central core or crosslinker, this compound enables the precise construction of hydrogel scaffolds with tunable properties suitable for biomedical applications. nih.gov
| Property | Description | Source |
| Biocompatibility | The material does not elicit a significant immune or toxic response in the host. | mdpi.comnih.gov |
| Mechanical Strength | The scaffold must be strong enough to handle the physiological loads of the target tissue during regeneration. | acs.orgacs.org |
| High Swelling Ratio | The ability to hold large amounts of water, facilitating transport of nutrients and waste. | acs.org |
| Biodegradability | The scaffold degrades over time and is replaced by the new tissue, with non-toxic degradation products. | nih.gov |
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry explores the domain of chemical systems composed of multiple discrete molecular subunits associated through non-covalent interactions. nih.gov This field is fundamentally driven by the principle of molecular recognition, where molecules selectively bind to one another, leading to the spontaneous formation of larger, well-defined structures known as self-assembly. A central concept within this area is host-guest chemistry, which involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. nih.gov
Formation of Inclusion Complexes and Encapsulation Systems
Inclusion complexes are a hallmark of host-guest chemistry, where a guest molecule is enclosed within the structural cavity of a host. While this compound does not inherently possess a cavity to act as a host itself, it serves as a critical scaffold for constructing multivalent systems that can be integrated into larger host-guest architectures. nih.gov
For instance, it is used as a tetra-functional core to synthesize complex glycoclusters by attaching sugar moieties to its four propargyl arms via click chemistry. nih.gov These resulting multivalent structures can then be attached to larger macrocycles, such as calixarenes, which do possess well-defined cavities. The research in this area suggests that such complex structures could function as site-directed molecular delivery systems, where the calixarene host encapsulates a guest molecule (e.g., a drug), and the carbohydrate units displayed on the scaffold direct the entire complex to specific biological targets that recognize them. nih.gov In this context, this compound is an enabling component of a larger system designed for encapsulation and targeted delivery.
Self-Assembly Driven by Molecular Recognition
Self-assembly is the process by which molecules spontaneously organize into ordered structures through non-covalent or highly specific covalent interactions. This process is fundamentally guided by molecular recognition, the specific and selective binding between complementary molecules. nih.gov
The application of this compound in polymer synthesis provides a clear example of self-assembly driven by molecular recognition. The molecule's four terminal alkyne groups are specifically designed to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govrsc.org This reaction is highly specific: the alkyne group "recognizes" and reacts exclusively with an azide (B81097) group, forming a stable triazole linkage under mild conditions. rsc.org
This highly selective covalent bond formation is the driving force for assembling complex macromolecular architectures. Researchers utilize this compound as a four-way crosslinker that precisely reacts with azide-terminated polymers to build sophisticated structures such as:
Star Polymers: Where polymer arms with terminal azide groups are "clicked" onto the central alkyne-rich core.
Interpenetrating Polymer Networks (IPNs): Where two independent polymer networks are formed simultaneously in the same space, with the formation of at least one network driven by the azide-alkyne click reaction involving this compound. acs.org
In this manner, the specific molecular recognition between the alkyne and azide functional groups directs the controlled, bottom-up assembly of materials with advanced structures and functions. acs.orgnih.gov
| Research Finding | Methodology | Resulting Material | Key Properties | Source |
| Preparation of Interpenetrating Network Hydrogels | Simultaneous "Click Chemistry" (CuAAC) and Atom Transfer Radical Polymerization (ATRP) | Semi- and Full-IPNs of PEG/PHEMA | High swelling ratio, good mechanical and antifouling properties, rapid gelation. | nih.govacs.org |
| Synthesis of Glycoclusters | "Click Chemistry" (CuAAC) | Tetramannoside cluster with an aliphatic core | Excellent yield; serves as a multivalent scaffold for biological studies. | nih.gov |
Characterization Methodologies for Tetrakis 2 Propynyloxymethyl Methane Derived Materials
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy)
Spectroscopic methods are fundamental in confirming the successful synthesis and determining the detailed chemical structure of polymers derived from Tetrakis(2-propynyloxymethyl) methane (B114726).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a polymer. researchgate.net For star-shaped polymers synthesized using a "core-first" approach with a pentaerythritol-based initiator, 1H-NMR and 13C-NMR are used to characterize the initiator and confirm the structure of the resulting polymer. iarjset.com In the context of materials derived from Tetrakis(2-propynyloxymethyl) methane, NMR would be instrumental in verifying the incorporation of the monomer and the extent of the polymerization reaction. For instance, in the synthesis of polymers via "click chemistry," the disappearance of the characteristic alkyne proton signal in 1H-NMR would indicate a successful cycloaddition reaction. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy is another essential tool for identifying functional groups and confirming the chemical transformations occurring during polymerization. The FT-IR spectrum of the monomer, this compound, would show characteristic absorption bands for the alkyne C≡C and ≡C-H stretching vibrations. Upon polymerization, the disappearance or significant reduction in the intensity of these alkyne-related peaks, coupled with the appearance of new bands corresponding to the formed linkages (e.g., triazole rings in click chemistry), provides clear evidence of successful polymer network formation. nih.gov
For a structurally analogous compound, tetrakis[(p-aminophenoxy)methyl] methane, FT-IR spectroscopy has been used to identify key functional groups. The data from such an analysis provides a reference for the types of vibrational modes that can be expected in complex tetra-substituted methane derivatives.
| Absorption Position (cm⁻¹) | Attribution |
|---|---|
| 3436, 3352 | -NH₂ stretching vibration |
| 2934, 2883, 1384 | -CH₂- stretching vibration |
| 1627 | N-H in-plane bending vibration |
| 1585, 1511 | Benzene (B151609) ring C=C stretching vibration |
| 832 | p-substitution of the benzene ring |
Morphological Analysis (e.g., Scanning Electron Microscopy (SEM))
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and internal morphology of polymer networks. azom.com It provides high-resolution, three-dimensional images that offer insights into the nanoscale characteristics of the material. For materials like interpenetrating polymer networks (IPNs), SEM can reveal the phase morphology; a single-phase morphology is often indicative of a high degree of miscibility between the constituent polymers. researcher.life
In the case of hydrogels derived from this compound, SEM analysis of freeze-dried samples would be used to examine the porous structure, including pore size and interconnectivity. These morphological features are critical as they influence the material's swelling behavior, mechanical properties, and efficiency in applications such as drug delivery or tissue engineering. Since polymers are typically insulating materials, a conductive coating, such as gold, is often applied to the surface before SEM analysis to prevent charging effects from the electron beam. azom.com
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are employed to evaluate the thermal stability and phase behavior of polymeric materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of the polymer network. For star-shaped polymers, TGA can be used to characterize their thermal properties. iarjset.com In a typical TGA experiment, the polymer is heated at a constant rate, and the resulting curve shows the temperatures at which weight loss occurs, corresponding to degradation processes. This data is essential for determining the upper service temperature of the material.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous polymers, the Tg is a critical parameter as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. In semi-interpenetrating polymer networks, DSC can indicate the miscibility of the components; a single Tg that varies with composition suggests good miscibility. researcher.liferesearchgate.net These thermal transitions are fundamental to understanding the material's behavior and processing characteristics.
| Technique | Primary Measurement | Key Information Derived |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Decomposition temperatures, Thermal stability, Component quantification |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Glass transition temperature (Tg), Melting point (Tm), Crystallization temperature (Tc), Heat of fusion/crystallization |
Rheological and Mechanical Testing of Polymeric Networks (e.g., Gelation Rate, Gel Yield, Swelling Ratios, Modulus)
The mechanical and rheological properties of polymer networks derived from this compound are critical for their performance in structural applications.
Rheological Studies investigate the flow and deformation of materials. For polymer networks, rheology can be used to monitor the gelation rate , which is the time it takes for the liquid monomer mixture to form a solid-like gel. This is a key parameter in processes like in-situ polymerization. The gel yield represents the fraction of the monomers that have been incorporated into the crosslinked network and is a measure of the efficiency of the polymerization reaction.
Swelling Ratio is a measure of a hydrogel's ability to absorb and retain water. It is typically determined by measuring the weight of the hydrogel in its swollen and dry states. For semi-interpenetrating polymer networks, swelling measurements in different solvents can indicate the hydrophilic/hydrophobic balance of the material. researchgate.net For example, a semi-IPN that can absorb a significant amount of water demonstrates a suitable hydrophilic character for biomedical applications. researchgate.net
Mechanical Testing is used to determine the strength and elasticity of the polymer network. The modulus , or stiffness, of the material can be determined from stress-strain measurements. For semi-IPNs, the incorporation of a second polymer can significantly enhance the mechanical strength compared to a single-network polymer. utwente.nl The mechanical properties are crucial for ensuring the material can withstand the stresses it will experience in its intended application.
| Property | Description | Significance |
|---|---|---|
| Gelation Rate | Time required for the formation of a continuous network. | Determines processing and setting times. |
| Gel Yield | The fraction of reactants converted into the polymer network. | Indicates the efficiency of the crosslinking reaction. |
| Swelling Ratio | The amount of solvent a network can absorb. | Crucial for applications like drug delivery and superabsorbents. |
| Modulus | The stiffness of the material (resistance to deformation). | Defines the load-bearing capacity of the material. |
Other Specialized Techniques (e.g., Dynamic Light Scattering (DLS), Surface Plasmon Resonance (SPR))
Beyond the core characterization methods, other specialized techniques can provide further insights into the properties of materials derived from this compound.
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in a suspension. For instance, if this compound is used to form nanoparticles or microgels, DLS would be a primary method for characterizing their size and size distribution. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles.
Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. For star-shaped polymers, GPC is essential for confirming their formation and assessing their purity. researchgate.net The molecular weight of star polymers determined by GPC is often compared to theoretical values to understand the efficiency of the polymerization process. researchgate.net It is important to note that the hydrodynamic volume of star polymers is smaller than that of linear polymers of the same molecular weight, which can lead to an underestimation of the molecular weight when using standard linear polymer calibration. researchgate.net The use of a multi-angle laser light scattering (MALLS) detector with GPC can provide more accurate molecular weight measurements for branched polymers.
Surface Plasmon Resonance (SPR) is a surface-sensitive optical technique that can be used to study the binding of molecules to a surface in real-time. While not a primary characterization method for the bulk polymer, if a material derived from this compound were to be functionalized and used as a biosensor or a coating to study protein adsorption, SPR would be an invaluable tool. It measures changes in the refractive index at the surface of a sensor chip, allowing for the label-free detection of molecular interactions.
Future Directions and Emerging Research Avenues for Tetrakis 2 Propynyloxymethyl Methane
Novel Synthetic Strategies for Diversified Functionality and Derivatives
The true potential of tetrakis(2-propynyloxymethyl) methane (B114726) lies in its capacity to serve as a scaffold for a diverse range of derivatives. Future research is focused on moving beyond its current applications to create a broader library of functional molecules. The tetrahedral shape makes it a prime core for constructing dendrimers with symmetrical, branched structures.
Key strategies for diversification include:
Core Modification: While the pentaerythritol-derived core is standard, research into analogous tetrahedral cores, such as those based on tetrakis(thiophenol)methane or tetrakis(4-aminophenyl)methane, demonstrates the potential to alter the central atom or linking chemistry to impart different intrinsic properties. researchgate.netrsc.org Synthesizing variations of the core structure will be a key avenue for new materials.
Functional Group Transformation: The terminal alkyne groups are not merely endpoints for click reactions. They can be chemically transformed to create new functionalities. For instance, hydration and subsequent hydrogenation of the alkynyl groups can yield tetra-alcohol derivatives, creating polyols with a structure reminiscent of sugar alcohols.
Advanced Polymer Architectures: The compound is an excellent initiator for creating complex polymer structures. It has been successfully used as a core for three-arm, four-arm, and eight-arm star polymers by reacting it with azide-terminated polymers like polystyrene (PSt-N₃) and polymethyl methacrylate (B99206) (PMMA-N₃). alfa-chemistry.com It is also instrumental in forming synchronized interpenetrating polymer networks (sIPNs) by simultaneously performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and atom transfer radical polymerization (ATRP). alfa-chemistry.com
Table 1: Potential Derivatives of Tetrakis(2-propynyloxymethyl) methane and Their Synthetic Pathways
| Derivative Type | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| Star Polymers | Click reaction (CuAAC) with azide-terminated linear polymers (e.g., PSt-N₃, PMMA-N₃). | Rheology modifiers, drug delivery, nano-reactors. | alfa-chemistry.com |
| Dendrimers | Iterative reaction of the terminal alkynes with monomers containing both an azide (B81097) and additional alkyne functionalities. | Catalysis, targeted drug delivery, molecular electronics. | |
| Interpenetrating Polymer Networks (IPNs) | Simultaneous CuAAC and Atom Transfer Radical Polymerization (ATRP) with monomers like HEMA. | Biomedical materials, hydrogels with high mechanical strength. | alfa-chemistry.com |
| Polyol Derivatives | Hydration and hydrogenation of the terminal alkyne groups. | Precursors for polyesters and polyurethanes, cross-linking agents. | |
| Aminoglycoside Oligosaccharides | Used as a scaffold in the multi-step synthesis of complex cyclic oligosaccharides. | Development of multimeric P- and E-selectin antagonists. | chemicalbook.com |
Exploration of New Click-Type Reactions Beyond CuAAC
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common click reaction used with this compound. alfa-chemistry.com However, the potential cytotoxicity of copper catalysts can limit its use in biological applications. Future research will increasingly focus on exploring alternative, copper-free click reactions.
Emerging click reactions suitable for exploration include:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between a cyclooctyne (B158145) and an azide without the need for a metal catalyst. While the propargyl groups on this compound are not strained, derivatives could be synthesized where the core is attached to strained cyclooctyne moieties, allowing for catalyst-free conjugation.
Inverse-Electron-Demand Diels-Alder (IEDDA): This is an extremely fast and efficient bioorthogonal reaction between a tetrazine and a strained alkene (like a trans-cyclooctene). nih.gov Derivatives of this compound could be functionalized with tetrazines or strained alkenes, enabling rapid material formation and in-vivo applications where speed and biocompatibility are critical. nih.gov
Table 2: Comparison of Click-Type Reactions for TPOM Functionalization
| Reaction Type | Reactants with TPOM Derivative | Key Advantage | Potential Challenge | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized molecules | High efficiency and reliability; simple reactants. | Requires copper catalyst, which can be cytotoxic. | alfa-chemistry.com |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide-functionalized molecules (requires modification of TPOM to a cyclooctyne derivative) | Catalyst-free, highly bioorthogonal. | Requires more complex synthesis of the strained alkyne. | nih.gov |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine or trans-cyclooctene (B1233481) functionalized molecules (requires modification of TPOM) | Extremely fast reaction kinetics, catalyst-free. | Synthesis of tetrazine/TCO derivatives can be multi-stepped. | nih.gov |
Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Functionalized Materials)
The ability of this compound to form highly cross-linked networks makes it an exceptional candidate for advanced manufacturing, particularly 3D printing. Its four alkyne arms can react with multi-azide linkers to form a rigid, three-dimensional covalent organic framework (COF). This principle has been demonstrated with analogous tetrahedral molecules like tetrakis(thiophenol)methane, which can form 3D hyper-crosslinked polymers. researchgate.net
Future research will likely involve formulating photo-curable resins for stereolithography (SLA) or direct ink writing (DIW) 3D printing. A resin containing this compound and a di- or tri-azide crosslinker could be rapidly polymerized upon exposure to UV light (in the presence of a photoinitiator) or heat. This would enable the layer-by-layer fabrication of complex, custom-designed objects with high mechanical stability and inherent functionality derived from the porous, cross-linked network.
Development of Multi-functional Materials with Synergistic Properties
The next generation of materials will be defined by multifunctionality, where a single material exhibits multiple, often synergistic, properties. Metal-organic frameworks (MOFs) and porous organic frameworks (POFs) are prime examples of this trend, offering tunable porosity, catalytic activity, and sensing capabilities within a single structure. nih.gov this compound is an ideal building block for such materials.
Researchers can create multifunctional materials by:
Framework Construction: Using the four alkyne groups to build a robust, porous 3D framework, as seen in the synthesis of azo-POFs from tetrakis(4-nitrophenyl)methane. rsc.org
Post-Synthetic Modification (PSM): Leaving some alkyne groups unreacted within the framework. These accessible groups can then be "clicked" with molecules that impart specific functions, such as fluorescent dyes for sensing, catalytic metal complexes, or bioactive molecules for biomedical devices.
This approach allows for the creation of materials with synergistic properties, such as a mechanically robust and catalytically active membrane, or a fluorescent sensor with high porosity for rapid analyte diffusion. The sIPNs formed with this compound already show a synergy of high swelling ratios and good mechanical properties. alfa-chemistry.com
Scale-Up Considerations for Industrial and Translational Research Applications
For this compound to move from academic research to industrial and translational applications, scalable and cost-effective synthesis is paramount. The compound is currently available from several chemical suppliers, indicating that a reproducible synthesis protocol exists. chemicalbook.com The synthesis is typically a Williamson ether synthesis involving pentaerythritol (B129877) and propargyl bromide or a related propargyl source.
Key considerations for scale-up include:
Process Optimization: Optimizing reaction conditions (temperature, solvent, reaction time) to maximize yield and minimize side products.
Purification: Developing efficient, large-scale purification methods to replace laboratory-scale column chromatography, possibly involving recrystallization or solvent extraction.
Cost Analysis: Evaluating the cost of starting materials (pentaerythritol, propargyl halides) and reagents to ensure economic viability for bulk production.
Regulatory Compliance: The existence of patents covering this chemical structure suggests commercial interest, which necessitates navigating intellectual property landscapes and ensuring compliance with chemical safety and manufacturing regulations. nih.gov
Addressing these scale-up challenges will be crucial for unlocking the potential of this compound in commercial products, from advanced coatings and adhesives to biomedical devices and functional composites.
Q & A
Q. What are the recommended synthetic methodologies for Tetrakis(2-propynyloxymethyl) methane (TMOP), and how are its structural properties validated?
Answer: TMOP is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using propargyl ether derivatives and tetrafunctional core molecules. Key steps include:
- Reaction optimization: Maintain a 1:4 molar ratio of the tetrafunctional core to 2-propynyloxymethyl groups under inert atmosphere (N₂/Ar) at 50–70°C for 24–48 hours .
- Characterization: Confirm structure via ¹H/¹³C NMR (peaks at δ 4.2–4.5 ppm for methylene protons and δ 2.5–3.0 ppm for alkyne protons) and FTIR (C≡C stretch at ~2100 cm⁻¹). Purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols should be followed when handling TMOP in laboratory settings?
Answer:
- Toxicity Data : Acute oral LD50 >5,000 mg/kg (rat), acute dermal LD50 >3,160 mg/kg (rabbit) . Despite low acute toxicity, use PPE (nitrile gloves, lab coat, goggles) due to potential eye/skin irritation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at room temperature, shielded from light to prevent alkyne degradation .
Advanced Research Questions
Q. How can TMOP be utilized in designing stimuli-responsive hydrogels, and what factors influence their mechanical properties?
Answer: TMOP serves as a tetrafunctional crosslinker in hydrogels via CuAAC with diazide-terminated polymers (e.g., PEG-PCL-N₃). Key considerations:
- Network Tuning : Adjust hydrophilic/hydrophobic balance by varying PEG/PCL ratios. Higher PEG content enhances swelling capacity (up to 400% by mass) .
- Drug Encapsulation : Load hydrophobic drugs (e.g., curcumin) via solvent displacement, achieving >80% encapsulation efficiency. Release kinetics are pH-dependent, monitored via UV-Vis spectroscopy (λ = 420 nm) .
Q. What role does TMOP play in synthesizing microporous organic networks (MONs) for environmental applications?
Answer: TMOP derivatives (e.g., tetrakis(4-bromophenyl)methane) act as nodes in MONs via Sonogashira coupling with diethynyl linkers. Methodologies include:
- Pore Engineering : Achieve surface areas >800 m²/g (BET analysis) by optimizing monomer rigidity and reaction time (72 hours at 80°C) .
- Pollutant Adsorption : Test MONs for phenol removal via SPE-HPLC, showing >90% efficiency at pH 6. Regenerate adsorbents with methanol washes without capacity loss .
Q. How do structural modifications of TMOP affect catalytic performance in hydrogenation reactions?
Answer: Functionalizing TMOP with amino groups (e.g., tetrakis(3-amino-4-bromophenyl)methane) enhances Pd catalyst activity:
- Catalyst Design : Immobilize Pd nanoparticles (2–5 nm, TEM) on amino-modified frameworks. Nitrogen content (~6.0 wt%, elemental analysis) correlates with Pd dispersion and styrene selectivity (92–93%) .
- Reaction Optimization : Conduct hydrogenation at 50°C under 10 bar H₂, achieving >95% alkyne conversion (GC-MS analysis) .
Q. How can contradictions in toxicity data for TMOP derivatives be resolved?
Answer: Discrepancies arise from testing conditions and exposure routes:
- Acute vs. Chronic Toxicity : High LD50 values (e.g., >5,000 mg/kg) indicate low acute risk, but prolonged exposure may cause cumulative effects (e.g., oxidative stress in liver cells, in vitro assays) .
- Mitigation : Use computational models (QSAR) to predict chronic toxicity and validate with zebrafish embryo assays (LC50 at 48 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
